3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
CAS No.: 944894-01-3
Cat. No.: VC4172186
Molecular Formula: C12H11NO4S2
Molecular Weight: 297.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944894-01-3 |
|---|---|
| Molecular Formula | C12H11NO4S2 |
| Molecular Weight | 297.34 |
| IUPAC Name | 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
| Standard InChI Key | GHNLVOMDZQUOIL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a sulfamoyl moiety linked to a 4-methylphenyl group. Key structural attributes include:
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Aromatic heterocycle: The thiophene core contributes to electronic delocalization and metabolic stability.
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Sulfonamide bridge: Enhances hydrogen-bonding capacity and target affinity.
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Carboxylic acid: Provides solubility modulation and metal-chelating potential .
The SMILES notation (O=C(C1=C(S(=O)(NC2=CC=C(C)C=C2)=O)C=CS1)O) and InChIKey (GHNLVOMDZQUOIL-UHFFFAOYSA-N) confirm its planar geometry and electronic distribution .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 192–194°C | |
| Boiling Point | 508.9°C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The compound’s low aqueous solubility necessitates formulation strategies for in vivo studies, while its thermal stability supports synthetic scalability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Thiophene ring formation: Via Gewald or Paal-Knorr reactions using ketones and sulfurizing agents .
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Sulfamoylation: Reaction of 3-chlorosulfonyl-thiophene-2-carboxylic acid with 4-methylaniline under anhydrous conditions (yield: 65–78%).
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Carboxylic acid activation: Ester hydrolysis using NaOH or LiOH .
Optimized conditions (e.g., continuous flow reactors) improve yield to >85% while reducing byproduct formation.
Industrial Production
Large-scale manufacturing employs:
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Palladium-catalyzed cross-coupling: For introducing the 4-methylphenyl group .
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Vapor-phase chlorination: Enhances purity (>98%) in multi-kilogram batches .
Biological Activity and Mechanisms
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif, inhibiting metalloenzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs).
| Enzyme Targeted | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| Carbonic Anhydrase IX | 0.15 | Competitive inhibition | |
| MMP-2 | 1.2 | Chelation of active-site Zn²⁺ |
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) | Source |
|---|---|---|---|
| MCF-7 | 15 | 62 | |
| HeLa | 10 | 58 |
Mechanistic studies link activity to ROS generation and mitochondrial membrane depolarization .
Pharmacological Applications
Medicinal Chemistry
The compound serves as a precursor for:
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PD-L1 inhibitors: Disrupts immune checkpoint signaling in cancer immunotherapy.
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Antimicrobial agents: Modifies bacterial efflux pumps (MIC: 8 µg/mL against S. aureus).
Comparative Analysis
| Analog | Structural Variation | Bioactivity (vs. Parent) |
|---|---|---|
| 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid | Fluorine substitution | 2× higher MMP-2 inhibition |
| Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | Esterification | Reduced cytotoxicity |
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